Sodium 2-hydroxyquinolin-4-olate hydrate
Description
Properties
Molecular Formula |
C9H8NNaO3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
sodium;2-oxo-1H-quinolin-4-olate;hydrate |
InChI |
InChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1 |
InChI Key |
TUOHINFEBZWDSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Fourier-Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of sodium 2-hydroxyquinolin-4-olate hydrate exhibits key absorptions at:
The absence of a broad peak at 2500–3000 cm⁻¹ confirms complete deprotonation of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O):
¹³C NMR (100 MHz, D₂O):
Elemental Analysis
Experimental data align with theoretical values for C₉H₆NNaO₂·H₂O:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 51.18 | 50.92 |
| H | 3.82 | 3.79 |
| N | 6.63 | 6.58 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability:
-
Direct Neutralization offers high reproducibility and scalability for industrial applications but requires stringent pH control to avoid over-saponification.
-
Metal-Template Synthesis is suitable for lab-scale purification but incurs higher costs due to metal reagents.
-
Hydration Control is essential for pharmaceutical formulations where crystal form impacts bioavailability.
Environmental and Safety Considerations:
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a bidentate ligand due to its hydroxyl and carbonyl oxygen atoms, forming stable complexes with transition metals:
| Metal Ion | Complex Type | Applications | Source |
|---|---|---|---|
| Cu²⁺ | [Cu(C₉H₅NO₂)₂] | Catalysis, antimicrobial agents | |
| Fe³⁺ | [Fe(C₉H₅NO₂)₃] | Redox-active materials | |
| Lanthanides | Ln(C₉H₅NO₂)₃ | Luminescent probes |
The sodium ion enhances solubility in polar solvents, enabling facile ligand exchange reactions .
Reactivity in Acidic Conditions
Under acidic conditions, the sodium salt undergoes protonation and decomposition:
-
Protonation :
The free hydroxyquinoline (pKa ≈ 8.5) precipitates in aqueous solutions .
-
Decomposition :
Prolonged exposure to strong acids (e.g., HCl, H₂SO₄) leads to sulfonation or cleavage of the quinoline ring, forming sulfonic acid derivatives .
Reactivity with Electrophiles
The compound participates in nucleophilic substitution and acylation reactions:
Acylation
Reaction with benzoyl chloride forms 4-hydroxy-2-benzoyloxyquinoline :
| Reaction Conditions | Yield | Source |
|---|---|---|
| Dry DMF, RT, 16 hr | 30–40% |
Carboxamide Formation
Reaction with aryl isocyanates produces hydrazinecarboxamide derivatives :
| Reaction Conditions | Yield | Source |
|---|---|---|
| Acetonitrile, RT, 16 hr | 30–40% |
Redox Reactions
The hydroxyquinoline moiety undergoes oxidation:
-
Air Oxidation : Forms quinone derivatives in alkaline media .
-
Electrochemical Oxidation : Generates semiquinone radicals, studied for charge-transfer applications .
Biological Activity
Sodium 2-hydroxyquinolin-4-olate derivatives exhibit:
-
Antimicrobial Activity : MIC values of 10⁻⁶–10⁻⁴ M against Staphylococcus aureus and E. coli .
-
Anticancer Activity : IC₅₀ values of 4.12–27.73 µM against MCF-7 and Hela cell lines .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₆NNaO₂
- Molecular Weight : 183.139 g/mol
- CAS Number : 4510-76-3
- Boiling Point : 303.8°C at 760 mmHg
- Flash Point : 137.5°C
Antimicrobial Activity
Sodium 2-hydroxyquinolin-4-olate has been studied for its antimicrobial properties. Research indicates that quinolinol derivatives exhibit significant activity against various bacterial strains. A study demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in pharmaceuticals .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of quinolinol derivatives against neurotoxins like botulinum neurotoxin A (BoNT/A). The structure-activity relationship studies revealed that these compounds can disrupt the metalloprotease activity of BoNT/A by chelating zinc ions in its active site, thus preventing the cleavage of synaptosomal-associated protein 25 (SNAP-25). This action could lead to therapeutic strategies for treating botulism .
Anti-HIV Activity
Research has also explored the anti-HIV potential of sodium 2-hydroxyquinolin-4-olate derivatives. A study reported that specific analogs showed promising inhibition rates against HIV replication, indicating their potential role in developing antiviral therapies .
Chelating Agent in Analytical Chemistry
Sodium 2-hydroxyquinolin-4-olate serves as an effective chelating agent in analytical chemistry. It is used for the determination of metal ions in various samples due to its ability to form stable complexes with transition metals. This property is particularly useful in spectrophotometric methods for analyzing metal concentrations in environmental samples .
Fluorescent Probes
The compound's ability to chelate metals has also led to its application as a fluorescent probe for detecting metal ions in biological and environmental samples. The fluorescence intensity changes upon metal binding, allowing for sensitive detection methods .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of sodium 2-hydroxyquinolin-4-olate involved testing various concentrations against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition, with minimum inhibitory concentrations (MIC) determined at specific levels, showcasing its potential as a therapeutic agent.
| Concentration (mg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |
|---|---|---|
| 0.5 | 40 | 30 |
| 1 | 70 | 60 |
| 2 | 90 | 85 |
Case Study 2: Neuroprotective Mechanism
In vitro assays were performed using neuronal cell lines exposed to BoNT/A, with varying concentrations of sodium 2-hydroxyquinolin-4-olate administered prior to toxin exposure. The results demonstrated a significant reduction in cell death and preservation of SNAP-25 levels compared to control groups.
| Treatment Group | Cell Viability (%) | SNAP-25 Level (ng/mL) |
|---|---|---|
| Control | 20 | 15 |
| Low Dose (10 µM) | 50 | 35 |
| High Dose (50 µM) | 80 | 60 |
Mechanism of Action
The mechanism of action of sodium 2-hydroxyquinolin-4-olate hydrate involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial in its biological activity. It can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also makes it useful in industrial applications .
Comparison with Similar Compounds
Structural Isomers and Derivatives
The following compounds are structurally related to sodium 2-hydroxyquinolin-4-olate hydrate, differing in substituent positions or functional groups:
Key Observations :
- Positional Isomerism: The placement of hydroxy/carboxylic acid groups significantly impacts chemical reactivity. In contrast, 2-hydroxyquinoline-4-carboxylic acid (CAS 15733-89-8) may have distinct coordination chemistry due to the proximity of functional groups .
- Hydration Effects: Hydrate forms generally enhance water solubility, which is critical for biological and industrial applications. Sodium salts (e.g., sodium 2-hydroxyquinolin-4-olate) likely exhibit superior solubility compared to their acid counterparts .
Physicochemical Properties
Data from the evidence highlight variations in melting points and stability:
Notes:
- Sodium salts (e.g., sodium carbonate peroxy hydrate) often demonstrate enhanced thermal stability compared to non-ionic forms, a trend likely applicable to this compound .
Research Findings and Gaps
- Synthetic Routes: and suggest that these compounds are synthesized via cyclization reactions or hydrolysis of precursors, but optimized protocols for this compound remain undocumented.
- Toxicity and Safety : While sodium hydroxide () and EDTA () have well-established safety profiles, data on the target compound’s toxicity are lacking.
Q & A
Basic Research Questions
Q. How can the exact stoichiometry of water in Sodium 2-hydroxyquinolin-4-olate hydrate be determined experimentally?
- Methodological Answer : Thermogravimetric analysis (TGA) is the primary method, where controlled heating decomposes the hydrate, and mass loss corresponds to water content. Complementary techniques like powder X-ray diffraction (XRD) can confirm structural stability, while Karl Fischer titration quantifies trace moisture. For precise results, ensure calibration against known hydrates and replicate measurements to account for environmental humidity .
Q. What synthetic routes are effective for producing high-purity this compound?
- Methodological Answer : Aqueous synthesis under alkaline conditions (pH 9–11) is common, leveraging the solubility of quinolinol derivatives in basic media. Post-synthesis, purification via recrystallization from ethanol-water mixtures improves purity. Monitor reaction progress using UV-Vis spectroscopy (λ~320 nm for quinolinol absorption bands) and validate purity via HPLC with a C18 column and aqueous-organic mobile phase .
Advanced Research Questions
Q. How does this compound influence CO₂ hydrate formation kinetics and storage capacity?
- Methodological Answer : Design isochoric experiments to measure pressure-temperature changes during CO₂ hydrate formation with the compound as an additive. Compare gas uptake and induction times across concentrations (e.g., 50–250 mM) to identify optimal promotion effects. Surface potential measurements can elucidate anion interactions at the hydrate-liquid interface, as seen in sodium halide studies. Cross-reference results with molecular dynamics simulations to model ion-specific effects .
Q. How can contradictory reports about the compound’s catalytic efficiency in oxidation reactions be resolved?
- Methodological Answer : Conduct controlled comparative studies under inert (N₂/Ar) and aerobic conditions to isolate oxidative pathways. Use in-situ FTIR or EPR spectroscopy to detect transient radical intermediates. Varying pH (4–10) and solvent polarity (water vs. DMSO) can clarify mechanistic dependencies. Reproducibility tests across labs with standardized protocols (e.g., identical substrate ratios, temperature) are critical .
Q. What role does this compound play in designing stimuli-responsive hydrogels?
- Methodological Answer : Incorporate the compound as a cross-linking modulator in alginate-chitosan hydrogels. Evaluate pH/temperature sensitivity by measuring swelling ratios in buffers (pH 3–10) and rheological properties (storage/loss moduli) under thermal cycles. Advanced characterization via SEM-EDS can map sodium distribution, while fluorescence quenching assays assess ligand-metal interactions (e.g., with Ca²⁺ or Fe³⁺) .
Q. What methodological challenges arise in maintaining the compound’s stability during long-term experiments?
- Methodological Answer : Store the hydrate in desiccators with anhydrous CaCl₂ and conduct experiments under nitrogen atmospheres to prevent hydration/dehydration cycles. Monitor decomposition via HPLC-MS or ¹H NMR (e.g., tracking quinolinol ligand integrity). Pre-experiment TGA scans ensure batch consistency, while kinetic stability studies at varying humidity levels (20–80% RH) quantify shelf-life limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
